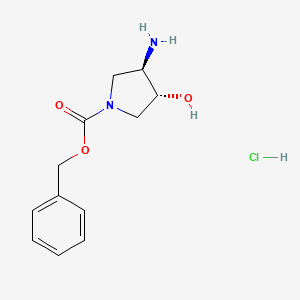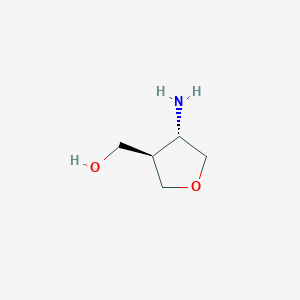
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-nitro-3-tetrahydrofuranone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-aminotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-aminotetrahydrofuran-3-ylamine.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways. Its chiral nature allows researchers to explore stereospecific interactions in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its unique structure can be exploited to create molecules with high specificity and potency against target proteins.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism of action, as different enantiomers can have distinct interactions with biological targets.
Comparison with Similar Compounds
(3R,4S)-4-Hydroxytetrahydrofuran-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its reactivity and binding properties.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)acetate: Contains an acetate group, which can be hydrolyzed to form the parent compound.
Uniqueness: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol stands out due to its combination of an amino group and a hydroxymethyl group on a chiral tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
Properties
IUPAC Name |
[(3R,4S)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
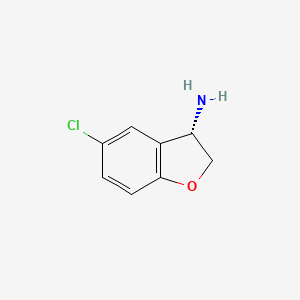
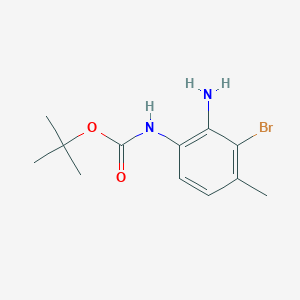
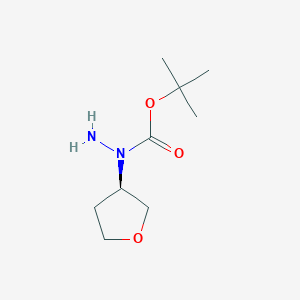
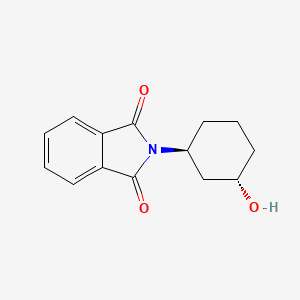
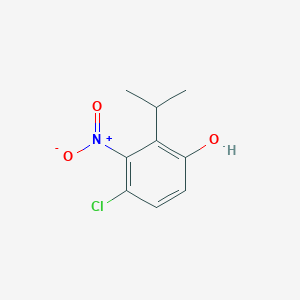
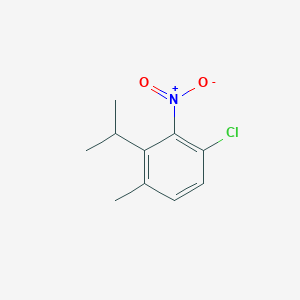
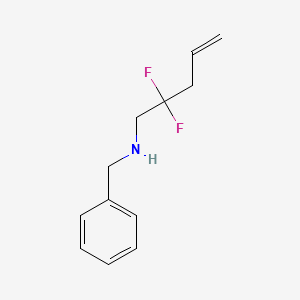
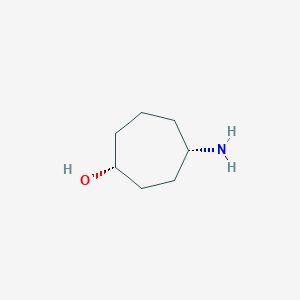
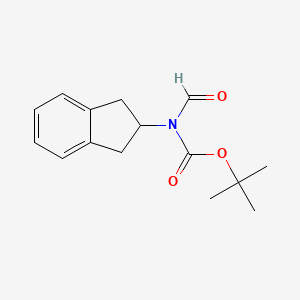
![benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B8186582.png)
![[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine](/img/structure/B8186593.png)
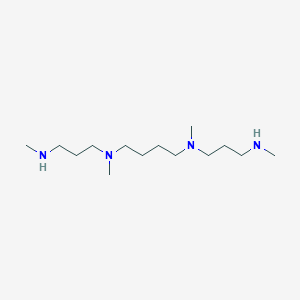
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B8186625.png)
